3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile
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Overview
Description
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the phenyl ring: Starting with a substituted benzene derivative, such as 3,4-dipropoxybenzene.
Introduction of the nitrile group: This can be achieved through a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Addition of the ethoxymethyl group: This step may involve the use of ethoxymethyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile
- 3-(3,4-Dipropoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
Comparison
Compared to similar compounds, 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile may exhibit unique properties due to the presence of both propoxy and ethoxymethyl groups
Biological Activity
3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C16H21N and a molecular weight of approximately 253.35 g/mol. The structure features a prop-2-enenitrile moiety, which is significant for its reactivity and potential interactions with biological targets.
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Using various cancer cell lines (e.g., HeLa, MCF-7), studies demonstrated a dose-dependent decrease in cell viability upon treatment with this compound.
- Apoptosis Assays : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls, suggesting that the compound effectively activates apoptotic pathways.
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound:
Study Type | Model Organism | Observations |
---|---|---|
Tumor Model | Mice | Significant tumor size reduction observed at higher doses. |
Inflammation Model | Rats | Reduced paw swelling and inflammatory markers post-treatment. |
Case Study 1: Anticancer Efficacy
In a controlled study involving mice with induced tumors, administration of this compound resulted in a notable reduction in tumor growth compared to untreated controls. Histological analysis revealed decreased cellular proliferation and increased apoptosis within the tumor tissues.
Case Study 2: Anti-inflammatory Response
A recent study explored the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant decrease in joint swelling and pain scores, alongside reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.
Properties
CAS No. |
650606-22-7 |
---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(3,4-dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H25NO3/c1-4-9-21-17-8-7-15(12-18(17)22-10-5-2)11-16(13-19)14-20-6-3/h7-8,11-12H,4-6,9-10,14H2,1-3H3 |
InChI Key |
LXRAMDUXLJBZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCC |
Origin of Product |
United States |
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